molecular formula C20H18N2O5S B300723 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No. B300723
M. Wt: 398.4 g/mol
InChI Key: WLJVKAWZMPWEQK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide, also known as HMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMBA belongs to the class of thiazolidinediones, which are known for their ability to activate peroxisome proliferator-activated receptors (PPARs) and regulate glucose and lipid metabolism.

Scientific Research Applications

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. It has been shown to induce differentiation and inhibit proliferation of various cancer cell lines, including leukemia, breast, and prostate cancer cells. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also exhibits anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of HIV and other viral infections. Additionally, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models.

Mechanism of Action

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide exerts its therapeutic effects through the activation of PPARs, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism, inflammation, and cell differentiation. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide specifically activates PPAR-gamma, leading to the differentiation of cancer cells and the inhibition of their proliferation. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also inhibits HIV replication by downregulating the expression of viral genes and enhancing the immune response. In Alzheimer's disease models, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide reduces amyloid-beta accumulation by activating the PPAR-gamma pathway and promoting the clearance of amyloid-beta.
Biochemical and Physiological Effects
2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been shown to modulate various biochemical and physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation. It induces adipocyte differentiation and improves insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes. 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappaB (NF-kappaB). In cancer cells, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide induces differentiation and inhibits proliferation by regulating the expression of genes involved in cell cycle progression and apoptosis.

Advantages and Limitations for Lab Experiments

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a synthetic compound that can be easily synthesized in the laboratory. It exhibits high potency and specificity for PPAR-gamma activation, making it a useful tool for studying the PPAR-gamma pathway and its downstream effects. However, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has poor solubility in water and may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One potential application is in the treatment of type 2 diabetes, where 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide's ability to improve insulin sensitivity and regulate glucose metabolism may be beneficial. Additionally, 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further studies are also needed to explore the potential use of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, the development of more potent and selective PPAR-gamma agonists based on the structure of 2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction with 2-methylphenylacetyl chloride in the presence of triethylamine. The final product is obtained through recrystallization from an appropriate solvent.

properties

Product Name

2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H18N2O5S/c1-12-5-3-4-6-14(12)21-18(24)11-22-19(25)17(28-20(22)26)10-13-7-8-15(23)16(9-13)27-2/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10+

InChI Key

WLJVKAWZMPWEQK-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O

Origin of Product

United States

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